molecular formula C6H7ClIN B6259801 4-iodo-3-methylpyridine hydrochloride CAS No. 159533-70-7

4-iodo-3-methylpyridine hydrochloride

Cat. No.: B6259801
CAS No.: 159533-70-7
M. Wt: 255.48 g/mol
InChI Key: VCUDYTWUOUJPNQ-UHFFFAOYSA-N
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Description

4-Iodo-3-methylpyridine hydrochloride is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of an iodine atom at the fourth position and a methyl group at the third position on the pyridine ring, with the hydrochloride salt form enhancing its solubility in water

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-3-methylpyridine hydrochloride typically involves the iodination of 3-methylpyridine. One common method includes the following steps:

  • Iodination Reaction

      Starting Material: 3-Methylpyridine

      Reagent: Iodine (I₂)

      Catalyst: An oxidizing agent such as nitric acid (HNO₃) or hydrogen peroxide (H₂O₂)

      Solvent: Acetic acid or a similar solvent

      Conditions: The reaction is usually carried out at elevated temperatures (around 80-100°C) to facilitate the substitution of the hydrogen atom at the fourth position with an iodine atom.

  • Formation of Hydrochloride Salt

    • The iodinated product is then treated with hydrochloric acid (HCl) to form the hydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and reagent concentrations) can optimize the synthesis and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-3-methylpyridine hydrochloride can undergo various chemical reactions, including:

  • Nucleophilic Substitution

    • The iodine atom can be replaced by other nucleophiles (e.g., amines, thiols) under appropriate conditions.
    • Reagents: Sodium azide (NaN₃), potassium thiocyanate (KSCN)

      Conditions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

  • Cross-Coupling Reactions

    • It can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form carbon-carbon bonds.
    • Reagents: Boronic acids, alkynes, alkenes

      Catalysts: Palladium complexes (e.g., Pd(PPh₃)₄)

      Conditions: Often performed in the presence of a base (e.g., potassium carbonate) and a solvent like tetrahydrofuran (THF).

  • Oxidation and Reduction

    • The methyl group can be oxidized to a carboxylic acid or reduced to an alkane.
    • Reagents: Potassium permanganate (KMnO₄) for oxidation, hydrogen gas (H₂) with a palladium catalyst for reduction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-azido-3-methylpyridine, while a Suzuki coupling with phenylboronic acid would produce 4-phenyl-3-methylpyridine.

Scientific Research Applications

4-Iodo-3-methylpyridine hydrochloride has several applications in scientific research:

  • Organic Synthesis

    • It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
    • Its reactivity in cross-coupling reactions makes it valuable for constructing diverse chemical scaffolds.
  • Medicinal Chemistry

    • It is used in the development of new drugs, particularly those targeting neurological and inflammatory diseases.
    • Its derivatives have shown potential as inhibitors of specific enzymes and receptors.
  • Material Science

    • It is utilized in the synthesis of functional materials, such as organic semiconductors and light-emitting diodes (LEDs).
  • Biological Research

    • It is employed in the study of biological pathways and mechanisms, particularly those involving halogenated pyridines.

Mechanism of Action

The mechanism by which 4-iodo-3-methylpyridine hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, its derivatives may act by:

  • Enzyme Inhibition

    • Binding to the active site of enzymes, thereby blocking substrate access and inhibiting enzyme activity.
    • Example: Inhibition of kinases involved in cell signaling pathways.
  • Receptor Modulation

    • Interacting with receptors on cell surfaces to modulate their activity.
    • Example: Acting as an agonist or antagonist at neurotransmitter receptors.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-methylpyridine: Similar structure but with a bromine atom instead of iodine. It has different reactivity and applications.

    3-Methylpyridine: Lacks the halogen substituent, making it less reactive in certain types of chemical reactions.

    4-Iodo-2-methylpyridine: The position of the methyl group is different, which can influence its chemical behavior and reactivity.

Uniqueness

4-Iodo-3-methylpyridine hydrochloride is unique due to the specific positioning of the iodine and methyl groups, which confer distinct reactivity patterns and make it particularly useful in cross-coupling reactions and as a precursor for various functionalized derivatives.

Properties

CAS No.

159533-70-7

Molecular Formula

C6H7ClIN

Molecular Weight

255.48 g/mol

IUPAC Name

4-iodo-3-methylpyridine;hydrochloride

InChI

InChI=1S/C6H6IN.ClH/c1-5-4-8-3-2-6(5)7;/h2-4H,1H3;1H

InChI Key

VCUDYTWUOUJPNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)I.Cl

Purity

95

Origin of Product

United States

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